1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride
Description
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride (CAS: 1332530-58-1) is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at the 5-position. The molecule is further functionalized with a propan-2-ol group linked via an aminomethyl bridge, forming a dihydrochloride salt. Its molecular formula is C₇H₁₄Cl₂N₂OS, with a molecular weight of 245.17 g/mol . The dihydrochloride salt enhances aqueous solubility, particularly under acidic conditions (pH ≤4), making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.2ClH/c1-6(11)3-9-5-8-10-4-7(2)12-8;;/h4,6,9,11H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPNAOWTGAPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1,3-thiazol-2-ylmethyl Intermediate
Method A: Hantzsch Thiazole Synthesis
The most conventional route involves the Hantzsch synthesis, which entails:
- Reacting α-haloketones with thioamides or thiourea derivatives .
- For the 5-methyl substitution, the starting α-haloketone is typically derived from methyl-substituted acetophenone derivatives.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Methyl α-haloketone + thiourea | Ethanol or acetic acid | Reflux | Formation of 2-aminothiazole intermediate |
| 2 | Cyclization and methylation | Same as above | Reflux | Ensures methyl substitution at 5-position |
- The process is efficient, with high regioselectivity for the 1,3-thiazole ring formation.
- Methylation at the 5-position can be achieved via methyl iodide or dimethyl sulfate under basic conditions.
Functionalization to Attach the Amino Alcohol
Method B: Nucleophilic Substitution and Reductive Amination
- The 2-aminothiazole derivative undergoes nucleophilic substitution with a suitable haloalkyl alcohol precursor, such as 2-chloro-propan-2-ol .
- Reductive amination techniques are employed to attach the amino-propanol moiety, often using reducing agents like sodium cyanoborohydride.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Haloalkyl alcohol + amine | Methanol or ethanol | Room temperature | Formation of aminoalkyl thiazole intermediate |
| 2 | Reduction | Same as above | Mild heating | Stabilizes the amino linkage |
Salt Formation and Purification
- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium.
- Purification involves recrystallization from suitable solvents like ethanol or water.
Data Table of Preparation Methods
| Method | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch synthesis | α-Haloketone, thiourea | Thiazole ring formation | High regioselectivity, straightforward | Requires careful control of methylation steps |
| Alkylation and reductive amination | Haloalkyl alcohol, amines, reducing agents | Attachment of amino alcohol | Precise functionalization | Multi-step process, purification needed |
| Salt formation | Hydrochloric acid | Salt conversion | Enhances stability and solubility | Additional purification steps |
Notes and Recommendations
- Reaction Optimization: Methylation at the 5-position of the thiazole ring is critical for activity and selectivity; using methyl iodide under basic conditions is preferred.
- Intermediate Purity: Purification of the thiazole core via chromatography or recrystallization ensures high yield and purity.
- Reaction Monitoring: Use of TLC, NMR, and MS to confirm the formation of intermediates at each step.
- Safety Considerations: Handling of methyl halides and halogenating agents requires appropriate safety protocols due to their toxicity.
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Antitumor Activity :
- Thiazole-containing compounds have been studied for their potential antitumor effects. Preliminary studies suggest that 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neurological Applications :
Biochemical Applications
- Enzyme Inhibition :
- Cellular Studies :
Pharmacological Studies
- Drug Development :
- Combination Therapies :
Case Studies and Research Findings
Several studies highlight the potential applications of thiazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effectiveness against Gram-positive bacteria |
| Study B | Antitumor | Induced apoptosis in breast cancer cell lines |
| Study C | Neurological | Showed neuroprotective effects in animal models |
Mechanism of Action
The mechanism of action of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs (Table 1):
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Core Heterocycle Differences: The target compound and [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride share a thiazole ring (one sulfur, one nitrogen), whereas 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole contains a thiadiazole (two nitrogens, one sulfur). Thiadiazoles are more electron-deficient, influencing reactivity and binding properties .
Pharmacological Relevance: Thiazole derivatives are prevalent in drug discovery due to their metabolic stability and ability to interact with biological targets (e.g., kinases, GPCRs). The dihydrochloride salt form improves solubility for in vitro assays . In contrast, thiadiazole derivatives (e.g., 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole) are often used as scaffolds for multifunctional hybrids, leveraging their planar structure for π-π stacking interactions .
Synthetic Utility: The target compound’s amino alcohol moiety makes it a versatile intermediate for nucleophilic substitutions or esterifications. Ethylamine analogs (e.g., [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride) are simpler building blocks for alkylation reactions .
Biological Activity
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : C8H14N2OS
- Molecular Weight : 194.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its thiazole ring structure. This compound interacts with various enzymes and proteins, influencing several biochemical pathways.
| Property | Details |
|---|---|
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under standard laboratory conditions |
| Interaction with Proteins | Binds to multiple targets affecting enzyme activity |
| Metabolic Pathways | Involved in metabolic processes via enzyme modulation |
Cellular Effects
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Pseudomonas aeruginosa | 0.100 |
Molecular Mechanisms
The molecular mechanisms underlying the activity of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Cell Membrane Disruption : It can disrupt the integrity of bacterial membranes, leading to cell lysis.
- Signal Transduction Interference : The compound may interfere with cellular signaling pathways that regulate growth and proliferation.
Case Studies
Several studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance:
- Study on HSET Inhibition : A recent investigation into compounds similar to this compound revealed their ability to inhibit HSET (KIFC1), a motor protein involved in centrosome clustering in cancer cells. This inhibition led to increased multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Therapeutic Applications
Given its biological activity, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Treatment : The ability to induce multipolar spindles suggests potential use in targeted cancer therapies.
- Anti-inflammatory Agents : Its structural properties may also allow it to modulate inflammatory responses.
Q & A
Q. What established synthetic routes are reported for 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride?
Methodological Answer: Synthesis typically involves condensation of 5-methyl-1,3-thiazol-2-ylmethylamine with a propanol derivative. For example:
- React 5-methylthiazol-2-amine with chloroacetone or epichlorohydrin in basic conditions (e.g., triethylamine in dioxane).
- Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol.
- Recrystallization from ethanol-DMF (1:2 v/v) or DMF/acetic acid yields pure product .
Key Data:
- Intermediate purification: Column chromatography (silica gel, 9:1 DCM/MeOH).
- Yield optimization: ~65-75% after recrystallization.
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR:
- ¹H NMR: Thiazole protons (δ 6.8–7.5 ppm), NH/OH protons (δ 2.4–3.1 ppm).
- ¹³C NMR: Thiazole carbons (δ 120–150 ppm), quaternary C (δ 65–70 ppm).
- IR: Broad O–H/N–H stretches (3200–3500 cm⁻¹), thiazole C=N (1650 cm⁻¹).
- X-ray crystallography (SHELXL): Resolves stereochemistry and salt form. Use SHELX for refinement .
Q. What safety precautions are critical during handling?
Methodological Answer:
- GHS Hazards: H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled).
- PPE: Gloves, lab coat, and goggles.
- Storage: 2–8°C in airtight containers under inert gas (N₂/Ar).
- Ventilation: Use fume hoods during synthesis .
Q. How are common impurities identified and quantified?
Methodological Answer:
- HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min). Detect at 254 nm.
- TLC: Silica plates, 9:1 DCM/MeOH (Rf ~0.3 for product).
- Common impurities: Unreacted thiazole precursor (Rf ~0.7), over-alkylated byproducts .
Advanced Research Questions
Q. How can low yields during hydrochlorination be resolved?
Methodological Answer:
- Optimize HCl stoichiometry: Use 2.2 equivalents of HCl gas in anhydrous ethanol.
- Monitor pH: Maintain pH < 2 during salt formation.
- Intermediate purity: Pre-purify the free base via flash chromatography (hexane/EtOAc) .
Q. How to address discrepancies in NMR data for structural confirmation?
Methodological Answer:
Q. What strategies validate polymorphic forms of the dihydrochloride salt?
Methodological Answer:
Q. How to optimize recrystallization for high purity?
Methodological Answer:
- Solvent selection: Ethanol-DMF (1:2) for needle-shaped crystals; acetone-HCl (1:1) for prismatic forms.
- Cooling rate: Slow cooling (0.5°C/min) reduces inclusion of solvent.
- Seeding: Introduce microcrystals of the desired polymorph .
Q. How to resolve conflicting HPLC purity results between laboratories?
Methodological Answer:
- Standardize mobile phase: Use 0.1% heptafluorobutyric acid (HFBA) as ion-pairing agent.
- Column calibration: Certified reference material (e.g., USP standards) for retention time alignment.
- Inter-lab validation: Share spiked samples to identify systemic errors .
Q. How to confirm stability under varying pH conditions?
Methodological Answer:
- Accelerated stability studies: Incubate at 40°C/75% RH in pH 1–10 buffers.
- LC-MS monitoring: Detect degradation products (e.g., thiazole ring hydrolysis).
- Arrhenius modeling: Predict shelf-life at 25°C using data from 40–60°C studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
